An In-depth Technical Guide to 2-Amino-3-hydroxybenzaldehyde (CAS No. 1004545-97-4)
An In-depth Technical Guide to 2-Amino-3-hydroxybenzaldehyde (CAS No. 1004545-97-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-3-hydroxybenzaldehyde is a vital aromatic building block in the fine chemical and pharmaceutical industries. Its unique trifunctional arrangement—an amine, a hydroxyl group, and an aldehyde on a benzene ring—renders it a versatile precursor for the synthesis of a wide array of complex heterocyclic compounds and active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its role in medicinal chemistry. Detailed protocols for its handling, storage, and disposal are also included to ensure safe and effective utilization in a laboratory setting.
Introduction
2-Amino-3-hydroxybenzaldehyde, registered under CAS number 1004545-97-4, is a substituted benzaldehyde derivative that has garnered significant interest as a key intermediate in organic synthesis.[1] Its utility stems from the presence of three reactive functional groups ortho to each other, which allows for a variety of chemical transformations. This compound serves as a cornerstone for the construction of diverse molecular scaffolds, particularly in the development of novel therapeutics for neurological disorders and inflammatory conditions.[1] Furthermore, its chromophoric properties make it a valuable component in the synthesis of specialized dyes and pigments.[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2-Amino-3-hydroxybenzaldehyde is essential for its effective use in research and development.
| Property | Value | Source |
| CAS Number | 1004545-97-4 | [1][2] |
| Molecular Formula | C₇H₇NO₂ | [1][2] |
| Molecular Weight | 137.14 g/mol | [2] |
| Appearance | White to yellow solid | [1] |
| IUPAC Name | 2-amino-3-hydroxybenzaldehyde | [3] |
| SMILES | C1=CC(=C(C(=C1)O)N)C=O | [3] |
| InChI Key | TZTQYDXLYLAILR-UHFFFAOYSA-N | [3] |
A comprehensive list of computed properties, including XLogP3, hydrogen bond donor and acceptor counts, and rotatable bond count, is available on PubChem.[3]
Synthesis of 2-Amino-3-hydroxybenzaldehyde
While several synthetic routes to substituted benzaldehydes exist, a common and effective method for the preparation of 2-Amino-3-hydroxybenzaldehyde involves the reduction of a nitro-substituted precursor.
Proposed Synthesis via Reduction of 2-Nitro-3-hydroxybenzaldehyde
This synthetic approach leverages the selective reduction of a nitro group to an amine, a fundamental transformation in organic chemistry.
Caption: Proposed synthetic workflow for 2-Amino-3-hydroxybenzaldehyde.
Disclaimer: This is a generalized protocol and should be adapted and optimized based on laboratory conditions and safety assessments.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-nitro-3-hydroxybenzaldehyde (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
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Addition of Reducing Agent: To the stirred solution, add a reducing agent. Common choices include iron powder with hydrochloric acid, tin(II) chloride in hydrochloric acid, or catalytic hydrogenation with palladium on carbon.[4] The addition should be done portion-wise to control any exothermic reaction.
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Reaction: Heat the reaction mixture to reflux and monitor its progress using thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
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Work-up: After the reaction is complete, cool the mixture to room temperature and filter off any solid residues. If an acidic medium was used, neutralize the filtrate with a suitable base (e.g., sodium bicarbonate solution).
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Extraction and Purification: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure 2-Amino-3-hydroxybenzaldehyde.
Reactivity and Applications in Pharmaceutical Synthesis
The trifunctional nature of 2-Amino-3-hydroxybenzaldehyde makes it a versatile synthon for the construction of various heterocyclic systems, which are prevalent in many biologically active molecules.
Synthesis of Quinolines
The Friedländer annulation is a classic method for synthesizing quinolines, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group.[4] 2-Amino-3-hydroxybenzaldehyde is an ideal substrate for this reaction, leading to the formation of 3-substituted-8-hydroxyquinolines.
Caption: Mechanism of Friedländer quinoline synthesis.
Synthesis of Quinoxalines
Quinoxalines are another important class of N-heterocycles with a broad range of pharmacological activities.[5] They can be synthesized by the condensation of an ortho-diamine with a 1,2-dicarbonyl compound. While 2-Amino-3-hydroxybenzaldehyde is not a direct precursor in this classic route, its derivatives can be employed in modified synthetic strategies. For instance, it can react with other synthons to form intermediates that are then converted to quinoxalines.
Spectroscopic Characterization
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¹H NMR: The proton NMR spectrum is expected to show a singlet for the aldehyde proton (CHO) at around δ 9.5-10.5 ppm. The aromatic protons will appear in the region of δ 6.5-7.5 ppm, with their splitting patterns dependent on the coupling constants. The protons of the amino (NH₂) and hydroxyl (OH) groups will likely appear as broad singlets, and their chemical shifts can vary depending on the solvent and concentration.
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¹³C NMR: The carbon NMR spectrum will feature a characteristic signal for the carbonyl carbon of the aldehyde group at around δ 190-200 ppm. The aromatic carbons will resonate in the δ 110-160 ppm region.
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FT-IR: The infrared spectrum will show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), O-H stretching of the phenol (a broad band around 3200-3600 cm⁻¹), C=O stretching of the aldehyde (around 1680-1700 cm⁻¹), and C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹).
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Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (137.14 g/mol ).
Safety, Handling, and Disposal
As with any chemical, proper safety precautions must be taken when handling 2-Amino-3-hydroxybenzaldehyde.
Hazard Identification
Based on data for similar compounds like 2-hydroxybenzaldehyde, 2-Amino-3-hydroxybenzaldehyde should be handled with care. Potential hazards include:
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Acute Oral Toxicity: May be harmful if swallowed.[6]
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Skin Irritation: May cause skin irritation.[6]
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Eye Irritation: May cause serious eye irritation.[6]
Handling and Storage
-
Handling: Use in a well-ventilated area, preferably in a fume hood.[7] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[7]
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Storage: Store in a tightly closed container in a cool, dry place away from direct sunlight and incompatible materials such as strong oxidizing agents and strong bases.[7] For long-term storage, keeping it under an inert atmosphere (e.g., nitrogen) is recommended.[7]
Disposal
Dispose of 2-Amino-3-hydroxybenzaldehyde and its containers in accordance with local, regional, and national regulations.[7] Do not empty into drains.[7] Unused or waste material should be disposed of through a licensed hazardous waste disposal company.[8]
Conclusion
2-Amino-3-hydroxybenzaldehyde is a valuable and versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals and other fine chemicals. Its unique structure allows for the construction of complex molecular architectures, making it a key tool for medicinal chemists and organic synthesists. A thorough understanding of its properties, synthesis, and reactivity, coupled with strict adherence to safety protocols, will enable researchers to fully harness its potential in their scientific endeavors.
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